molecular formula C27H25NO5 B2950370 6-ethoxy-3-(4-methoxybenzoyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 866809-43-0

6-ethoxy-3-(4-methoxybenzoyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one

Cat. No.: B2950370
CAS No.: 866809-43-0
M. Wt: 443.499
InChI Key: PNRIFTCSFFOXMW-UHFFFAOYSA-N
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Description

6-ethoxy-3-(4-methoxybenzoyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes ethoxy, methoxybenzoyl, and methoxyphenyl groups attached to a dihydroquinolinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethoxy-3-(4-methoxybenzoyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the dihydroquinolinone core: This can be achieved through a cyclization reaction involving an appropriate precursor.

    Introduction of the ethoxy group: This step may involve an ethylation reaction using ethyl iodide or a similar reagent.

    Attachment of the methoxybenzoyl group: This can be done through an acylation reaction using 4-methoxybenzoyl chloride.

    Attachment of the methoxyphenyl group: This step involves a Friedel-Crafts alkylation reaction using 3-methoxybenzyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-ethoxy-3-(4-methoxybenzoyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: The methoxy and ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

6-ethoxy-3-(4-methoxybenzoyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a probe for studying biological processes.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound may find applications in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 6-ethoxy-3-(4-methoxybenzoyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: This can modulate their activity and influence various biological processes.

    Interacting with DNA or RNA: This can affect gene expression and cellular functions.

    Modulating signaling pathways: The compound may influence key signaling pathways involved in cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    6-ethoxy-3-(4-methoxybenzoyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one: shares structural similarities with other quinolinone derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethoxy, methoxybenzoyl, and methoxyphenyl groups in specific positions may confer unique properties compared to other similar compounds.

Properties

IUPAC Name

6-ethoxy-3-(4-methoxybenzoyl)-1-[(3-methoxyphenyl)methyl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25NO5/c1-4-33-22-12-13-25-23(15-22)27(30)24(26(29)19-8-10-20(31-2)11-9-19)17-28(25)16-18-6-5-7-21(14-18)32-3/h5-15,17H,4,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNRIFTCSFFOXMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)OC)CC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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